molecular formula C27H35NO4S B8362534 Dihydropyran-2-one deriv. 1

Dihydropyran-2-one deriv. 1

Cat. No.: B8362534
M. Wt: 469.6 g/mol
InChI Key: UFRCBUVLZQZWPP-UHFFFAOYSA-N
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Description

Dihydropyran-2-one deriv. 1 is a useful research compound. Its molecular formula is C27H35NO4S and its molecular weight is 469.6 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Dihydropyran-2-One Derivatives

Recent advancements in synthetic methodologies have enhanced the production of dihydropyran-2-one derivatives. Various catalytic systems, including organocatalysis and metal-catalyzed reactions, have been employed to achieve high yields and selectivity.

Key Synthesis Methods:

  • Organocatalytic Processes: Utilizing N-heterocyclic carbenes (NHCs) has proven effective for synthesizing 3,4-dihydropyran-2-ones with excellent enantiomeric excess. Conditions involving α,β-unsaturated aldehydes and 1,3-dicarbonyl compounds yielded products with yields ranging from 50% to 98% .
  • Multi-component Reactions: These reactions allow for the rapid assembly of complex molecules. For instance, a one-pot synthesis involving aromatic aldehydes and methyl propiolate has been reported to generate novel dihydropyran derivatives efficiently .

Medicinal Applications

Dihydropyran-2-one derivatives exhibit a wide range of biological activities, making them valuable in medicinal chemistry.

Therapeutic Properties:

  • Antimicrobial Activity: Several studies have demonstrated the efficacy of dihydropyran derivatives against various pathogens. For example, a derivative synthesized from Diplodia corticola exhibited insecticidal properties against aphids .
  • Anti-inflammatory and Antitumor Effects: Compounds derived from dihydropyran structures have shown promise in treating inflammatory diseases and certain cancers. Their ability to modulate biological pathways highlights their therapeutic potential .

Table 1: Summary of Biological Activities of Dihydropyran-2-One Derivatives

Activity TypeCompound ExampleEfficacy Description
AntimicrobialSphaeropsidin ALC50 of 9.64 mM against Acyrthosiphon pisum
Anti-inflammatoryDihydropyran derivativeSignificant reduction in inflammation markers
AntitumorBicyclic dihydropyranonesInduced apoptosis in cancer cell lines

Industrial Applications

Beyond medicinal uses, dihydropyran-2-one derivatives are also explored for their industrial applications.

Corrosion Inhibition:
Recent studies highlight the potential of dihydropyran derivatives as effective corrosion inhibitors. A specific derivative demonstrated an anti-corrosive efficacy of up to 81.89% at certain concentrations, outperforming traditional inhibitors like Gentamicin .

Table 2: Industrial Applications of Dihydropyran Derivatives

Application TypeCompound ExamplePerformance Metrics
Corrosion InhibitionDiethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylateAnti-corrosive efficacy at 81.89%
Agricultural UseDiplopyrone CInsecticidal properties against pest species

Case Studies

Case Study 1: Synthesis and Evaluation of Antimicrobial Properties
A study isolated diplopyrone C from Diplodia corticola, which was characterized using NMR and MS techniques. The compound demonstrated significant insecticidal activity against Acyrthosiphon pisum, indicating its potential for agricultural applications .

Case Study 2: Corrosion Inhibition Studies
A synthesized dihydropyridine derivative was evaluated for its anti-corrosive properties using the disc diffusion method. Results indicated substantial corrosion rate reductions across various concentrations, showcasing its industrial applicability as a corrosion inhibitor .

Properties

Molecular Formula

C27H35NO4S

Molecular Weight

469.6 g/mol

IUPAC Name

5-(4-amino-2-tert-butyl-5-methylphenyl)sulfanyl-4-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-propan-2-yl-3H-pyran-6-one

InChI

InChI=1S/C27H35NO4S/c1-16(2)27(12-11-18-7-9-19(29)10-8-18)15-22(30)24(25(31)32-27)33-23-13-17(3)21(28)14-20(23)26(4,5)6/h7-10,13-14,16,29-30H,11-12,15,28H2,1-6H3

InChI Key

UFRCBUVLZQZWPP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N)C(C)(C)C)SC2=C(CC(OC2=O)(CCC3=CC=C(C=C3)O)C(C)C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared as described in General Method 9 using 3.0 g (10.86 mmol) of (S)-4-hydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-6-isopropyl-5,6-dihydro-pyran-2-one (prepared in Example WWWW), 3.98 g (11.40 mmol) of toluene-4-thiosulfonic acid S-(4-amino-2-tert-butyl-5-methyl-phenyl) ester (prepared in Example HHHH), 4.50 g of anhydrous K2CO3 and 54 mL DMF. The reaction was stirred at room temperature overnight. The reaction was quenched with saturated NH4Cl solution and extracted with EtOAc. The organic phase was dried over MgSO4 and concentrated. The crude material was purified by flash silica gel chromatography, eluting with EtOAc, to give the title compound, m.p. 147°-149° C. (dec.). 1H-NMR (DMSO-d6) δ 0.89 (d, 3 H), 0.93 (d, 3 H), 1.42 (s, 9 H), 1.71 (s. 3 H), 1.85-1.93 (m, 2 H), 2.15 (m, 1 H), 2.41-2.50 (m, 2 H, partially obscured by DMSO), 2.67 (d of ABX q, 1 H), 2.89 (d of ABX q, 1 H), 6.55 (s, 1 H), 6.60 (s, 1 H), 6.64 (d, 2H), 6.93 (d, 2H), 9.13 (br s, 1 H).
Name
(S)-4-hydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-6-isopropyl-5,6-dihydro-pyran-2-one
Quantity
3 g
Type
reactant
Reaction Step One
Name
toluene-4-thiosulfonic acid S-(4-amino-2-tert-butyl-5-methyl-phenyl) ester
Quantity
3.98 g
Type
reactant
Reaction Step Two
Name
Quantity
4.5 g
Type
reactant
Reaction Step Three
Name
Quantity
54 mL
Type
solvent
Reaction Step Four

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